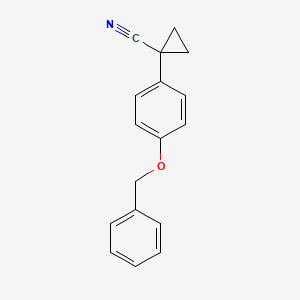
1-(4-(ベンジルオキシ)フェニル)シクロプロパンカルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C17H15NO It is characterized by a cyclopropane ring attached to a benzyloxyphenyl group and a carbonitrile group
科学的研究の応用
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is studied for its potential biological activities and interactions with various biomolecules.
準備方法
The synthesis of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves several steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and benzonitrile.
Reaction with Benzonitrile: 4-benzyloxybenzaldehyde reacts with benzonitrile to form 4-benzyloxyphenylacetonitrile.
Cyclopropanation: The 4-benzyloxyphenylacetonitrile is then subjected to cyclopropanation using copper(I) bromide as a catalyst to yield 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile.
化学反応の分析
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
作用機序
The mechanism of action of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and result in various biological effects .
類似化合物との比較
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclopropanecarbonitrile: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
1-(4-Chlorophenyl)cyclopropanecarbonitrile: The chloro group can introduce different electronic effects, impacting the compound’s chemical behavior and interactions.
生物活性
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile, also known by its CAS number 1260767-69-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile is C13H13NO, with a molecular weight of approximately 213.25 g/mol. The structure features a cyclopropane ring substituted with a benzyloxy group and a carbonitrile functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 213.25 g/mol |
| CAS Number | 1260767-69-8 |
| Solubility | Soluble in organic solvents |
The specific mechanisms of action for 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile are not fully elucidated. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Potential Biological Targets
- Cysteine Proteases : Compounds structurally related to nitriles have shown inhibitory effects on cysteine proteases, which are implicated in various diseases including cancer and parasitic infections .
- Antioxidant Activity : The presence of the benzyloxy group may enhance the compound's ability to scavenge free radicals, providing potential antioxidant benefits.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights that may be applicable to 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile.
- Inhibition of Cysteine Proteases : A study demonstrated that nitrile derivatives can act as potent inhibitors of cysteine proteases like cruzipain, which is relevant for treating Chagas disease. The structure-activity relationship (SAR) analysis indicated that modifications on the nitrile group could significantly affect inhibitory potency .
- Antitumor Activity : Research on related compounds has indicated potential antitumor properties, suggesting that 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile might also exhibit similar effects. For instance, salicylic acid-derived sulfonamides have shown efficacy against MYC-driven tumors .
- Chemical Synthesis and Optimization : The synthesis of similar compounds has been optimized through various methods, indicating that structural modifications can enhance biological activity. For example, the introduction of different substituents at the benzyloxy position has been explored to improve solubility and target affinity .
特性
IUPAC Name |
1-(4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-13-17(10-11-17)15-6-8-16(9-7-15)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDGXNABDPORRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














